2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride

Descripción

Overview of 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine Dihydrochloride

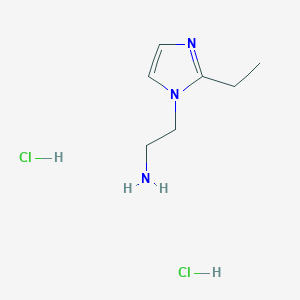

This compound (CAS 1158195-34-6) is a heterocyclic organic compound characterized by an imidazole ring substituted with an ethyl group at the 2-position and an ethanamine side chain. Its molecular formula is C₇H₁₃N₃·2HCl , with a molecular weight of 212.12 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments. Structurally, the imidazole ring contributes to its aromaticity and ability to participate in hydrogen bonding, while the ethyl and ethanamine substituents influence its steric and electronic properties (Figure 1) .

Historical Context and Discovery

The synthesis of imidazole derivatives dates to the late 19th century, with the Debus-Radziszewski reaction enabling the production of substituted imidazoles from glyoxal, aldehydes, and ammonia . While this compound itself was first documented in the early 21st century, its structural analogs have been explored for decades in medicinal chemistry. Early work on 2-heteroarylethylamines highlighted their potential as bioisosteres for phenethylamine-based drugs, driving interest in imidazole-containing variants . Advances in catalytic cyclization and salt formation techniques in the 2000s facilitated the efficient production of this compound, as evidenced by its inclusion in modern chemical databases .

Significance in Contemporary Chemical Research

This compound is pivotal in multiple domains:

- Pharmaceutical Development : Serves as a precursor for histamine receptor modulators and enzyme inhibitors. Its imidazole core mimics natural ligands, enabling targeted interactions with biological systems .

- Materials Science : Used in synthesizing ionic liquids and coordination polymers due to its ability to stabilize metal complexes .

- Chemical Synthesis : Functions as a versatile intermediate in multicomponent reactions, particularly in generating nitrogen-rich heterocycles .

Recent studies emphasize its role in optimizing drug candidates for neurological disorders, where its ethyl group enhances lipophilicity and blood-brain barrier penetration .

Scope and Structure of the Review

This review systematically examines the compound’s synthesis, physicochemical properties, and applications. Subsequent sections will explore:

- Synthetic methodologies, including traditional and modern approaches.

- Structural and spectroscopic characterization.

- Mechanistic insights into its reactivity and interactions.

- Emerging applications in catalysis and drug design.

The analysis prioritizes peer-reviewed research and patent literature, excluding commercial vendor data to maintain scientific rigor.

Propiedades

IUPAC Name |

2-(2-ethylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-7-9-4-6-10(7)5-3-8;;/h4,6H,2-3,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEOMYSFZPFLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Preparation Methods for Imidazole Derivatives

Imidazole derivatives can be synthesized through various routes, often involving the reaction of imidazole with appropriate reagents under controlled conditions. For compounds like 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, the synthesis might involve the following steps:

Step 1: Synthesis of the Imidazole Core

- The imidazole ring can be formed through the condensation of glyoxal or other aldehydes with ammonia and formaldehyde, or by using other methods such as the Debus-Radziszewski reaction.

Step 2: Introduction of the Ethyl Group

- The ethyl group can be introduced via alkylation reactions. For example, using ethyl halides in the presence of a base.

Step 3: Formation of the Ethanamine Side Chain

- This typically involves nucleophilic substitution reactions with ethylenediamine or similar reagents.

Step 4: Formation of the Dihydrochloride Salt

- The final step involves treating the compound with hydrochloric acid to form the dihydrochloride salt.

Detailed Synthesis Route

Given the lack of specific literature on this compound, a hypothetical synthesis route based on general imidazole chemistry is proposed:

Synthesis of 2-Ethyl-1H-imidazole

- Start with the formation of the imidazole core using appropriate precursors.

- Introduce the ethyl group through alkylation.

Introduction of the Ethanamine Side Chain

- React the 2-ethyl-1H-imidazole with ethylenediamine in a suitable solvent (e.g., ethanol or methanol) under heating.

Formation of the Dihydrochloride Salt

- Treat the resulting compound with hydrochloric acid to obtain the dihydrochloride salt.

Reaction Conditions and Optimization

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors to consider include:

- Temperature : Heating is often necessary to facilitate reactions, especially in the formation of the ethanamine side chain.

- Solvent Choice : Ethanol or methanol are commonly used due to their solubility properties and ease of handling.

- Reaction Time : Longer reaction times may be required for complete conversion, but excessive time can lead to side reactions.

Purification Techniques

Purification is essential to obtain the compound in high purity. Common techniques include:

- Recrystallization : From solvents like dichloromethane/n-hexane.

- Column Chromatography : Using silica gel or other suitable stationary phases.

Spectroscopic Confirmation

The structure of the compound can be confirmed using spectroscopic methods such as:

- 1H/13C NMR : To verify the presence of aromatic protons and the ethanamine side chain.

- IR : To confirm functional groups like N-H and C=N/C=C.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as an enzyme activity regulator and can be used in biochemical assays.

Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, catalysts, and surfactants

Mecanismo De Acción

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This compound can also interact with receptors or other proteins, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

(a) 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride

- CAS : 858513-10-7

- Molecular Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 198.09 g/mol

- Key Difference : A methyl group replaces the ethyl substituent at the imidazole 2-position.

(b) 2-(5-Methyl-1H-imidazol-2-yl)ethanamine Dihydrochloride

Benzimidazole Derivatives

2-(4,5-Dimethyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride

- CAS : 1158292-10-4

- Molecular Formula : C₁₁H₁₆ClN₃

- Molecular Weight : 225.72 g/mol

- Key Difference : Replacement of imidazole with a benzimidazole core.

Functional Group Modifications

2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride

Aromatic and Heterocyclic Variants

2-Imidazol-1-yl-1-phenylethanamine Dihydrochloride

Structural and Functional Analysis Table

Actividad Biológica

2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride is a chemical compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in enzyme regulation and as an intermediate in drug synthesis.

- Molecular Formula: C7H14Cl2N3

- Molecular Weight: 212.12 g/mol

- CAS Number: 188638-89-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Regulation: The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity.

- Receptor Interaction: It may influence various biochemical pathways by interacting with specific receptors or proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antitumor Activity

Imidazole derivatives are often investigated for their anticancer properties. Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, the structure-activity relationship (SAR) studies indicate that modifications in the imidazole structure can significantly influence antitumor activity .

Enzyme Inhibition

The compound has been noted for its role as an enzyme activity regulator. It can be utilized in biochemical assays to study enzyme kinetics and mechanisms, making it a valuable tool in drug discovery and development.

Case Study 1: Enzyme Regulation

A study demonstrated that this compound effectively modulates the activity of certain enzymes involved in metabolic pathways. The binding affinity was evaluated using various kinetic assays, revealing significant inhibition rates comparable to established enzyme inhibitors.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 20 µM against A431 and U251 cells, suggesting promising anticancer activity. Molecular dynamics simulations further revealed that the compound interacts primarily through hydrophobic contacts with target proteins .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1H-Imidazol-1-YL)ethanamine | Structure | Moderate antimicrobial activity |

| 2-(1-Methyl-1H-imidazol-2-YL)thioethanamine hydrochloride | Structure | Significant anticancer properties |

The unique presence of the ethyl group in this compound differentiates it from other similar compounds, potentially enhancing its binding affinity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often prepared using reagents like hydrogen peroxide (H₂O₂) and lithium aluminum hydride (LiAlH₄) under controlled anhydrous conditions. Reaction optimization includes adjusting temperature (e.g., reflux in acetonitrile at 80–100°C) and pH to enhance yield and purity. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms structural integrity, particularly the ethyl and imidazole substituents. Infrared (IR) spectroscopy identifies amine and HCl salt formation. Mass spectrometry (MS) validates molecular weight (184.07 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95% is typical for research-grade material) .

Q. What biological targets or enzyme systems is this compound primarily investigated against?

- Methodological Answer : The compound is screened against enzymes like cytochrome P450 isoforms or receptors such as G-protein-coupled receptors (GPCRs) due to its imidazole moiety. Quantitative Structure-Activity Relationship (QSAR) models predict interactions with proteins implicated in inflammatory or neurological pathways. Initial validation employs fluorescence polarization or surface plasmon resonance (SPR) binding assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with modifications to the ethyl group or imidazole ring (e.g., methyl, propyl, or aryl substitutions). Biological activity is assessed via dose-response curves (IC₅₀/EC₅₀) in cell-based assays. Computational docking (e.g., AutoDock Vina) identifies key binding residues, while molecular dynamics (MD) simulations (200 ns trajectories) evaluate stability of ligand-receptor complexes .

Q. How should contradictory data on binding affinities or biological activity be resolved?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer composition, cell line differences). Cross-validate using orthogonal methods:

- In vitro : Radioligand binding assays vs. SPR.

- In silico : Compare docking results across multiple software (e.g., Schrödinger, MOE).

- Structural analysis : X-ray crystallography (using SHELX for refinement) resolves binding modes .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

- Methodological Answer : Employ cheminformatics tools like SwissADME to predict pharmacokinetics (e.g., blood-brain barrier permeability). Toxicity is assessed via ProTox-II for hepatotoxicity or AMES mutagenicity. Molecular docking against the Tox21 database identifies potential off-targets, followed by experimental validation in primary cell lines .

Q. How does tautomerism of the imidazole ring influence the compound’s reactivity or binding specificity?

- Methodological Answer : The imidazole ring exists in 1H- and 2H-tautomeric forms, altering hydrogen-bonding capabilities. Tautomer populations are quantified using ¹⁵N NMR or density functional theory (DFT) calculations (B3LYP/6-31G* level). Binding assays with tautomer-selective inhibitors (e.g., histamine H₃ receptor antagonists) clarify pharmacological relevance .

Q. What advanced crystallographic techniques are recommended for resolving the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) achieves high-resolution (<1.0 Å) structures. SHELXL refines hydrogen atom positions, while PLATON validates intermolecular interactions (e.g., HCl salt bridges). Charge-density analysis maps electron distribution in the imidazole ring .

Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?

- Methodological Answer : Impurities (e.g., unreacted precursors or des-ethyl analogs) are quantified via HPLC-MS/MS with a C18 column (gradient elution: 5–95% acetonitrile in 0.1% formic acid). Reference standards (e.g., 2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethanamine dihydrochloride) are used for spiking experiments to confirm detection limits (LOQ < 0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.